molecular formula C27H27ClN5O7S2 B601448 Cloxacillin Sodium EP Impurity E CAS No. 18704-55-7

Cloxacillin Sodium EP Impurity E

Número de catálogo: B601448
Número CAS: 18704-55-7
Peso molecular: 633.13
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Cloxacillin Sodium EP Impurity E involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Characteristics

  • Molecular Formula : C27H28ClN5O7S2
  • Molecular Weight : Approximately 634.12 g/mol
  • Structure : Includes a beta-lactam ring and thiazolidine ring, which are characteristic of penicillin derivatives.

Applications in Pharmaceutical Research

  • Quality Control :
    • Cloxacillin Sodium EP Impurity E serves as a reference compound in the quality control of Cloxacillin formulations. Its presence must be monitored to ensure the purity and efficacy of the final pharmaceutical product.
  • Analytical Chemistry :
    • It is used in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to quantify impurities in drug formulations. This is crucial for regulatory compliance and ensuring patient safety .
  • Stability Studies :
    • Research has focused on understanding the stability of Cloxacillin formulations containing this impurity. Studies indicate that the formation of Impurity E can occur through degradation pathways during the synthesis of Cloxacillin Sodium, highlighting the need for rigorous stability testing.
  • Antimicrobial Activity Studies :
    • Some studies have investigated the potential effects of this compound on the antibacterial activity of Cloxacillin. While it is primarily considered an undesirable impurity, its structural similarities to active compounds warrant examination regarding any minor effects on efficacy .

Synthesis and Formation

This compound typically forms as a byproduct during the manufacturing process of Cloxacillin Sodium. The synthesis involves complex reactions that can lead to various impurities, necessitating careful monitoring throughout production.

Case Studies and Research Findings

  • A study published in the Chinese Pharmaceutical Journal examined the impurity profile of Cloxacillin Sodium for injection, identifying multiple related impurities including this compound. The research emphasized the importance of characterizing these impurities to understand their impact on drug safety and effectiveness .
  • Another investigation highlighted a validated LC-MS/MS method for quantifying cefazolin where Cloxacillin was used as an internal standard due to its structural similarities with other beta-lactam antibiotics. This demonstrates the relevance of Impurity E in broader pharmacokinetic studies .

Actividad Biológica

Cloxacillin Sodium EP Impurity E is a structural impurity associated with the antibiotic Cloxacillin Sodium, which is a semisynthetic penicillin used to treat various bacterial infections. This impurity, identified by the CAS number 18704-55-7, has garnered attention in pharmaceutical research due to its potential impact on drug efficacy and safety. This article delves into the biological activity of this compound, highlighting its formation, characteristics, and implications in pharmaceutical formulations.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a beta-lactam ring and a thiazolidine ring. The molecular formula is C27H28ClN5O7S2C_{27}H_{28}ClN_{5}O_{7}S_{2} with a molecular weight of approximately 634.12 g/mol. Understanding its chemical structure is crucial for assessing its biological activity and interactions within biological systems.

Formation and Stability

This compound typically forms as a byproduct during the synthesis of Cloxacillin Sodium. Its presence can arise from degradation pathways or side reactions during the manufacturing process. Quality control measures in pharmaceutical manufacturing prioritize monitoring such impurities to ensure product safety and efficacy.

Antibacterial Activity

Research indicates that this compound does not possess any known therapeutic mechanism of action within biological systems. While it shares structural similarities with other beta-lactam antibiotics, such as Penicillin G and Oxacillin, its role as an impurity suggests that it may not contribute positively to antibacterial activity. Some studies suggest that impurities like Impurity E could potentially affect the overall antibacterial efficacy of Cloxacillin; however, specific data on its direct antibacterial effects remain limited .

Toxicological Profile

The toxicological profile of this compound indicates moderate toxicity through various exposure routes. It has been classified as moderately toxic via intraperitoneal, subcutaneous, intramuscular, and intravenous routes, while being mildly toxic when ingested . This raises concerns regarding occupational exposure for healthcare workers handling formulations containing this impurity.

Case Studies and Research Findings

Several studies have explored the implications of impurities in antibiotic formulations:

  • Quality Control in Manufacturing : A study demonstrated the importance of rigorous quality control in monitoring the levels of impurities like this compound during the production of cloxacillin formulations. This ensures adherence to safety standards and maintains therapeutic efficacy .
  • Dust Exposure in Pharmaceutical Settings : Research conducted in penicillin drug factories assessed airborne dust levels containing penicillin derivatives, including potential exposure to impurities like this compound. The findings highlighted the need for protective measures for workers due to inhalation risks associated with antibiotic dusts .
  • Stability-Indicating Method Development : An analytical quality by design (AQbD) approach was proposed for developing stability-indicating methods for cloxacillin formulations. This research emphasized the need to understand how impurities affect drug stability and performance over time .

Comparative Analysis of Related Compounds

The following table summarizes key features of related compounds within the penicillin class compared to this compound:

Compound NameMolecular FormulaKey Features
Cloxacillin C19H18ClN3O5SC_{19}H_{18}ClN_{3}O_{5}SEffective against staphylococci; therapeutic agent
Methicillin C17H19N3O5SC_{17}H_{19}N_{3}O_{5}SPenicillinase-resistant; used for resistant infections
Dicloxacillin C19H17ClN3O5SC_{19}H_{17}ClN_{3}O_{5}SMore stable against penicillinase than Cloxacillin
Oxacillin C16H17N2O5SC_{16}H_{17}N_{2}O_{5}SBroad-spectrum activity; used for resistant strains
This compound C27H28ClN5O7S2C_{27}H_{28}ClN_{5}O_{7}S_{2}Structural impurity; lacks therapeutic action

Propiedades

Número CAS

18704-55-7

Fórmula molecular

C27H27ClN5O7S2

Peso molecular

633.13

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.